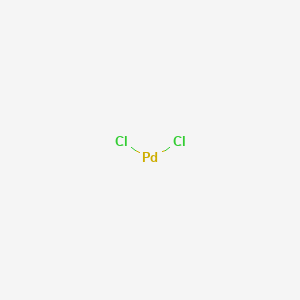

塩化パラジウム(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palladium(II) chloride, also known as palladium dichloride, is a chemical compound with the formula PdCl₂. It is a common starting material in palladium chemistry and is particularly valuable in organic synthesis due to its catalytic properties. Palladium(II) chloride appears as a dark red solid and is hygroscopic in nature .

科学的研究の応用

Palladium(II) chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, such as the Suzuki-Miyaura coupling, Heck reaction, and Stille coupling

Biology: Palladium(II) chloride is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.

作用機序

Target of Action

Palladium(II) chloride, also known as palladium dichloride, is a chemical compound with the formula PdCl2 . It is primarily used in palladium chemistry as a starting material for the synthesis of various palladium complexes . These complexes are often used as catalysts in organic synthesis . The primary targets of palladium(II) chloride are therefore the reactants in these synthesis reactions .

Mode of Action

Palladium(II) chloride interacts with its targets through a variety of mechanisms, depending on the specific reaction. For example, it can react with unsubstituted or alkyl-substituted cyclic ketones in the CO atmosphere to afford acyclic diesters and acyclic chloro-substituted monoesters . In another example, it reacts with N,N-dimethylallylamine in methanol to afford di-μ-chloro-bis(2-methoxy-3-N,N-dimethylaminopropyl)dipalladium(II) .

Biochemical Pathways

The biochemical pathways affected by palladium(II) chloride are largely dependent on the specific reactions it catalyzes. For instance, palladium(II) chloride has been used in the hydrodimerization of butadiene to form octa-2,7-dien-1-ol . In another example, it has been used in the synthesis of palladium complexes that show significant antioxidant activity and inhibit the enzyme glutathione S-transferase .

Pharmacokinetics

For instance, a study on a dinuclear palladium(II)-spermine chelate showed that palladium exhibited biphasic kinetics in serum, with a terminal half-life of 20.7 hours . The free palladium in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .

Result of Action

The result of palladium(II) chloride’s action is the formation of various palladium complexes that can be used as catalysts in organic synthesis . These complexes can have a variety of effects, depending on their specific structures and the reactions they catalyze. For example, palladium(II) chloride has been used to synthesize palladium nanoparticles that showed remarkable catalytic activity in the Suzuki reaction under green conditions .

Action Environment

The action of palladium(II) chloride can be influenced by various environmental factors. For instance, the rate of reactions it catalyzes can be affected by the concentration of other reactants, the temperature, and the pH . Furthermore, palladium(II) chloride is known to be hygroscopic and has better solubility in cold water . Therefore, the storage and handling conditions can significantly impact its stability and efficacy .

生化学分析

Biochemical Properties

Palladium(II) chloride plays a significant role in the realm of bioorthogonal chemistry, particularly in the palladium-mediated uncaging reaction of allene substrates . This method exhibits high kinetic rates, rivaling those of the widely employed allylic and propargylic protecting groups .

Cellular Effects

Palladium(II) chloride has demonstrated cytotoxic activity towards prostate cancer cells (including PC-3) and human epithelial kidney cells . Its effects on cell function include changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Palladium(II) chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it reacts with unsubstituted or alkyl-substituted cyclic ketones in the CO atmosphere to afford acyclic diesters and acyclic chloro-substituted monoesters .

Temporal Effects in Laboratory Settings

The effects of Palladium(II) chloride change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Palladium(II) chloride vary with different dosages in animal models . For example, certain palladium complexes have demonstrated stronger cytotoxic activity towards the said cell line in comparison with cisplatin .

Metabolic Pathways

Palladium(II) chloride is involved in various metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

Palladium(II) chloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Palladium(II) chloride can be prepared by dissolving palladium metal in aqua regia or hydrochloric acid in the presence of chlorine. Another method involves heating palladium sponge metal with chlorine gas at 500°C .

Industrial Production Methods: In industrial settings, palladium(II) chloride is typically produced by the direct chlorination of palladium metal. This process involves passing chlorine gas over palladium metal at elevated temperatures, resulting in the formation of palladium(II) chloride .

化学反応の分析

Types of Reactions: Palladium(II) chloride undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic reactions.

Reduction: Palladium(II) chloride can be reduced to palladium metal.

Substitution: It participates in substitution reactions, forming complexes with various ligands

Common Reagents and Conditions:

Oxidation: Palladium(II) chloride is used in the oxidation of organic substrates.

Reduction: Reducing agents such as hydrogen gas or hydrazine can reduce palladium(II) chloride to palladium metal.

Substitution: Ligands such as phosphines, amines, and halides are commonly used in substitution reactions with palladium(II) chloride

Major Products:

Oxidation: Oxidized organic compounds.

Reduction: Palladium metal.

Substitution: Palladium-ligand complexes

類似化合物との比較

- Palladium(II) fluoride (PdF₂)

- Palladium(II) bromide (PdBr₂)

- Palladium(II) iodide (PdI₂)

- Nickel(II) chloride (NiCl₂)

- Platinum(II) chloride (PtCl₂)

Comparison: Palladium(II) chloride is unique due to its high catalytic activity and versatility in forming complexes with a wide range of ligands. Compared to its analogs, such as platinum(II) chloride and nickel(II) chloride, palladium(II) chloride is more commonly used in organic synthesis due to its superior catalytic properties .

生物活性

Palladium(II) chloride (PdCl2) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and inflammation management. This article synthesizes current research findings, highlighting its cytotoxic effects, interaction with biomolecules, and potential therapeutic applications.

Palladium(II) chloride is a transition metal complex that can form various coordination compounds. Its biological activity is largely attributed to its ability to interact with cellular components, including DNA and proteins. Studies have shown that PdCl2 can bind to nucleic acids, leading to alterations in their structure and function. For instance, in vitro studies indicated that Pd(II) interacts with calf thymus DNA at both phosphate groups and bases, potentially leading to cytotoxic effects through mechanisms similar to those of platinum-based drugs like cisplatin .

Cytotoxicity and Anticancer Activity

Recent research has demonstrated that palladium(II) complexes exhibit significant cytotoxicity against various cancer cell lines. A study by Kayed et al. (2016) reported that palladium(II) complexes showed superior cytotoxic effects compared to platinum(II) complexes against MDA-MB-231 (breast cancer) and K562 (leukemia) cell lines. The cytotoxicity was found to be dose-dependent, varying with the type of cell line used .

Table 1: Cytotoxic Effects of Palladium(II) Complexes

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Palladium(II) complex (2) | MDA-MB-231 | 5.4 | Superior to cisplatin |

| Palladium(II) complex (2) | K562 | 4.8 | Superior to cisplatin |

| Platinum(II) complex | MDA-MB-231 | 10.2 | Less effective |

Anti-inflammatory and Analgesic Activities

In addition to its anticancer properties, palladium(II) chloride has been investigated for its anti-inflammatory effects. A study published in 2019 explored a cationic palladium(II) dithiocarbamate complex that exhibited significant anti-inflammatory, analgesic, and antipyretic activities in animal models. The compound was effective in reducing paw edema induced by carrageenan and histamine, demonstrating its potential for managing chronic inflammatory conditions .

Case Studies and Clinical Applications

- Cancer Treatment : The promising results from in vitro studies have led researchers to consider palladium(II) complexes as potential alternatives to traditional chemotherapy agents. Their unique mechanism of action may provide benefits in overcoming resistance seen with conventional drugs.

- Inflammatory Disorders : The anti-inflammatory properties of palladium(II) complexes suggest potential applications in treating conditions such as arthritis and other inflammatory diseases. The ability to inhibit pro-inflammatory cytokines positions these compounds as candidates for further clinical exploration.

特性

Key on ui mechanism of action |

The effect of palladium chloride on the activity of CPK-MM creatine kinase of rabbit's muscles and human serum was examined and a dose-dependent inhibition of the enzymatic activity, accompanied by a considerable increase in the electrophoretic enzyme mobility toward anode, were noted. Analysis of the Pd-CPK-MM bond has shown that the cation forms an extremely stable bond with the enzyme sulfhydryl groups, resulting in defective energy metabolism in the organism. |

|---|---|

CAS番号 |

7647-10-1 |

分子式 |

Cl2Pd |

分子量 |

177.32 g/mol |

IUPAC名 |

palladium(2+);dichloride |

InChI |

InChI=1S/2ClH.Pd/h2*1H;/q;;+2/p-2 |

InChIキー |

PIBWKRNGBLPSSY-UHFFFAOYSA-L |

SMILES |

Cl[Pd]Cl |

正規SMILES |

[Cl-].[Cl-].[Pd+2] |

Color/Form |

Red rhombic crystals; hygroscopic Brown to brownish violet powde |

密度 |

4 at 64 °F (NTP, 1992) - Denser than water; will sink 4.0 g/cu cm |

melting_point |

934 °F (DECOMP) (NTP, 1992) 678-680 °C |

Key on ui other cas no. |

7647-10-1 |

物理的記述 |

Palladium chloride appears as dark brown crystals. (NTP, 1992) Liquid, Other Solid; Water or Solvent Wet Solid Red or brown hygroscopic solid; [HSDB] Dark brown crystalline powder; Insoluble in water; [MSDSonline] |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

関連するCAS |

10038-97-8 (dihydrate) |

溶解性 |

Soluble (NTP, 1992) Sol in water, ethanol, acetone Readily soluble in hydrochloric acid and solutions of alkali metal chlorides |

同義語 |

palladium chloride palladium chloride dihydrate palladium dichloride palladium dichloride dihydrate PdCl2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。